molecular formula C16H17NO6 B3490186 METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE

METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE

Cat. No.: B3490186
M. Wt: 319.31 g/mol
InChI Key: DWKQTODUEUHMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is an organic compound with the molecular formula C18H19NO6 It is a derivative of benzoic acid and contains both methoxy and furoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzoic acid and 2-methyl-3-furoyl chloride.

    Reduction: The nitro group of 4,5-dimethoxy-2-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 4,5-dimethoxy-2-aminobenzoic acid is then acylated with 2-methyl-3-furoyl chloride in the presence of a base like pyridine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The furoyl group can be reduced to a furan ring.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of 4,5-dimethoxy-2-{[(2-methyl-3-furyl)carbonyl]amino}benzoic acid.

    Reduction: Formation of 4,5-dimethoxy-2-{[(2-methylfuran)carbonyl]amino}benzoate.

    Substitution: Formation of 4,5-dihalo-2-{[(2-methyl-3-furyl)carbonyl]amino}benzoate.

Scientific Research Applications

METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4,5-DIMETHOXY-2-AMINOBENZOATE: Lacks the furoyl group, making it less complex.

    METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOIC ACID: Contains a carboxylic acid group instead of a methyl ester.

Uniqueness

METHYL 4,5-DIMETHOXY-2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE is unique due to the presence of both methoxy and furoyl functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-methylfuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6/c1-9-10(5-6-23-9)15(18)17-12-8-14(21-3)13(20-2)7-11(12)16(19)22-4/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKQTODUEUHMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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